5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one
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Overview
Description
5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a bromoethyl group, a hydroxyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-hydroxy-1-methylpyrimidin-2(1H)-one.
Bromination: The hydroxyl group at the 5-position is converted to a bromoethyl group using a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM).
Reaction Conditions: The reaction is typically carried out at low temperatures to control the reactivity and ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3) in acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4, NaBH4) in anhydrous solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting nucleic acid synthesis or repair.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the interactions of pyrimidine derivatives with biological macromolecules.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one involves its interaction with nucleophilic sites in biological molecules. The bromoethyl group can form covalent bonds with nucleophilic amino acids in proteins or nucleotides in nucleic acids, leading to modifications that affect the function of these biomolecules. This reactivity makes it a useful tool in biochemical research and drug development.
Comparison with Similar Compounds
Similar Compounds
5-(2-chloroethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one: Similar structure with a chloroethyl group instead of a bromoethyl group.
5-(2-iodoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one: Similar structure with an iodoethyl group instead of a bromoethyl group.
6-hydroxy-1-methylpyrimidin-2(1H)-one: Lacks the bromoethyl group.
Uniqueness
5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for forming covalent bonds with nucleophiles. This makes it particularly useful in applications requiring selective modification of biological molecules.
Properties
IUPAC Name |
5-(2-bromoethyl)-3-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-10-6(11)5(2-3-8)4-9-7(10)12/h4H,2-3H2,1H3,(H,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIBOGLWXDTUSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649308 |
Source
|
Record name | 5-(2-Bromoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256643-05-6, 1142201-87-3 |
Source
|
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(2-bromoethyl)-3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Bromoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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